molecular formula C20H26N2O3S B4114983 N~1~-(4-butylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide

N~1~-(4-butylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide

Cat. No. B4114983
M. Wt: 374.5 g/mol
InChI Key: WHBKICZRYQLYSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Butyl-N-(4-methylphenylsulfonyl)-L-alaninamide (D-CPPene) is a compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of NMDA receptor antagonists and has been studied for its ability to modulate glutamate signaling. In

Mechanism of Action

N~1~-(4-butylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide acts as an NMDA receptor antagonist, which means it blocks the binding of glutamate to the receptor. This action reduces the influx of calcium ions into the cell, which can prevent neuronal damage in conditions such as stroke and traumatic brain injury. In addition, N~1~-(4-butylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide has been shown to modulate the release of several neurotransmitters, including dopamine and serotonin, which may contribute to its therapeutic effects in psychiatric disorders.
Biochemical and Physiological Effects:
N~1~-(4-butylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of stroke and traumatic brain injury. N~1~-(4-butylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide has also been shown to increase the expression of several neurotrophic factors, which may contribute to its neuroprotective effects. In addition, N~1~-(4-butylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide has been shown to increase the release of acetylcholine, which may contribute to its cognitive-enhancing effects.

Advantages and Limitations for Lab Experiments

One advantage of N~1~-(4-butylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide is that it has been well-studied and its synthesis method is well-established. In addition, N~1~-(4-butylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide has been shown to have a good safety profile in animal studies. However, one limitation of N~1~-(4-butylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide is that it is not very water-soluble, which may make it difficult to administer in certain experimental settings.

Future Directions

Future research on N~1~-(4-butylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide could focus on its potential therapeutic applications in other neurological and psychiatric disorders. In addition, further studies could investigate the optimal dosing and administration routes for N~1~-(4-butylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide. Furthermore, future research could explore the potential of N~1~-(4-butylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide as a modulator of neuroinflammation and oxidative stress. Finally, research could focus on developing more water-soluble analogs of N~1~-(4-butylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide to improve its bioavailability and ease of administration.
Conclusion:
N~1~-(4-butylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide is a compound that has gained attention in scientific research due to its potential as a therapeutic agent. Its ability to modulate glutamate signaling and its neuroprotective effects make it a promising candidate for the treatment of several neurological and psychiatric disorders. Future research on N~1~-(4-butylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide could lead to the development of novel treatments for these conditions.

Scientific Research Applications

N~1~-(4-butylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide has been studied for its potential therapeutic applications in several neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and spinal cord injury. N~1~-(4-butylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide has also been studied for its potential use in the treatment of depression, anxiety, and schizophrenia. In addition, N~1~-(4-butylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide has been investigated for its ability to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

N-(4-butylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-4-5-6-17-9-11-18(12-10-17)21-20(23)16(3)22-26(24,25)19-13-7-15(2)8-14-19/h7-14,16,22H,4-6H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBKICZRYQLYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C(C)NS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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